molecular formula C29H31NO4 B129721 Acolbifene CAS No. 182167-02-8

Acolbifene

Cat. No. B129721
M. Wt: 457.6 g/mol
InChI Key: DUYNJNWVGIWJRI-LJAQVGFWSA-N
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Description

Acolbifene is a fourth-generation selective estrogen receptor modulator (SERM) with a unique profile of actions. It exhibits potent antiestrogenic properties, particularly in estrogen-sensitive cancers such as breast cancer, while also displaying estrogen-like effects on energy and lipid metabolism in rodent models . Acolbifene has been studied for its potential use in breast cancer prevention, especially in premenopausal women at high risk for the disease . Additionally, it has been shown to have lipid-lowering effects, which could be beneficial in managing hypercholesterolemia . The hydrochloride salt form of acolbifene is known to bind specifically to estrogen receptors in various tissues, including the liver, bone, breast, and endometrium, leading to tissue-specific transcriptional regulation of estrogen-regulated genes .

Synthesis Analysis

The synthesis of acolbifene and its metabolites, including glucuronides, has been described in the literature. Acolbifene glucuronides were synthesized using the Schmidt glycosylation method, which involves the reaction of monoprotected acolbifene with a glucuronyl imidate at low temperatures to prevent epimerization . Deuterium labeling of acolbifene was achieved through alkylation with deuterated reagents, providing standards for preclinical and clinical LC–MS/MS analysis .

Molecular Structure Analysis

Acolbifene's molecular structure allows it to interact with estrogen receptors α and β. Its binding to these receptors leads to differential effects depending on the tissue type. In the mammary gland and uterus, acolbifene acts as a pure antiestrogen, while in the liver, it functions as an estrogen agonist, influencing lipid metabolism . The molecular interactions of acolbifene with estrogen receptors are crucial for its selective modulation of estrogenic activity.

Chemical Reactions Analysis

Acolbifene can undergo bioactivation to form quinone methides, which are reactive intermediates. These quinone methides can react with glutathione and form adducts with deoxynucleosides, suggesting a potential mechanism for toxicity. However, the clinical significance of these reactions is not fully understood . The formation of quinone methides and their reactions with biological molecules are important considerations in the safety profile of acolbifene.

Physical and Chemical Properties Analysis

The physical and chemical properties of acolbifene contribute to its biological activity and pharmacokinetics. As a SERM, acolbifene's properties allow it to selectively bind to estrogen receptors and modulate their activity. Its solubility, stability, and reactivity under physiological conditions are essential for its effectiveness as a therapeutic agent. The hydrochloride salt form of acolbifene enhances its solubility, making it suitable for clinical use .

Scientific Research Applications

Hypocholesterolemic Action

Acolbifene, a selective estrogen receptor modulator (SERM), has demonstrated efficacy in reducing cholesterol levels. It has been observed to prevent both diet- and ovariectomy-induced weight gain and completely prevent diet-induced hypercholesterolemia. In studies involving intact and ovariectomized female rats, acolbifene showed a significant impact in modulating the non-HDL cholesterol fraction without affecting HDL cholesterol, suggesting its role in cholesterol management through hepatic low-density lipoprotein receptor-mediated uptake of cholesterol-rich lipoproteins (Lemieux et al., 2006).

Estrogen Receptor Alpha-mediated Actions

Research indicates that acolbifene's beneficial metabolic actions on adiposity and plasma and liver lipids are due to its interaction with the estrogen receptor alpha (ERα). Studies in wild-type and ERα knockout mice revealed that acolbifene effectively decreased fat gain and white adipose tissue mass only in wild-type mice, not in ERα knockout mice. This finding suggests the critical role of ERα in acolbifene's metabolic effects, particularly in reducing plasma cholesterol in female mice (Lemieux et al., 2005).

Breast Cancer Prevention

Acolbifene has been studied as a potential breast cancer prevention agent, particularly in premenopausal women at high risk for the disease. The focus of these studies was on changes in proliferation in benign breast tissue and other risk biomarkers. Acolbifene resulted in a significant decrease in Ki-67, a marker for cell proliferation, and changes in estrogen-inducible gene expression, with minimal side effects. This suggests its potential for use in breast cancer prevention trials (Fabian et al., 2015).

Gene Expression Modulation in Breast Cancer

Acolbifene has been observed to impact the molecular basis of tumoricidal properties and gene expression in breast cancer. In studies involving human ZR-75-1 breast cancer xenografts, acolbifene significantly prevented the effect of estradiol on responsive genes, indicating its potential role in hormonal therapy for breast cancer (Calvo et al., 2012).

Synthesis and Labeling for Clinical Standards

The synthesis and labeling of acolbifene glucuronides have been crucial for its use as preclinical and clinical standards in pharmacological studies. This process is essential for developing and evaluating acolbifene as a treatment option, especially for estrogen-sensitive breast cancer (Sancéau et al., 2007).

Endothelial Nitric Oxide Synthesis

Acolbifene's role in cardiovascular health has been explored through its effects on endothelial nitric oxide synthesis. In vitro and in vivo studies show that acolbifene increases endothelial nitric oxide synthase activity, suggesting its potential cardioprotective actions (Simoncini et al., 2002).

Safety And Hazards

Acolbifene should be handled with full personal protective equipment. It should be stored at -20°C for powder and -80°C for solvent . In case of contact or ingestion, immediate medical attention is required .

Future Directions

Acolbifene is currently under investigation in clinical trials for the treatment of breast cancer . It is also being studied for its potential in preventing breast cancer in premenopausal women at high risk for developing breast cancer .

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYNJNWVGIWJRI-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318411
Record name Acolbifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acolbifene

CAS RN

182167-02-8
Record name Acolbifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182167-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acolbifene [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acolbifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acolbifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOLBIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815LJ9X0D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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